molecular formula C15H17N3O2S B2900523 5-methyl-3-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)-1,2-oxazole CAS No. 2320377-06-6

5-methyl-3-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)-1,2-oxazole

Cat. No.: B2900523
CAS No.: 2320377-06-6
M. Wt: 303.38
InChI Key: BUOHODZWUTZMGU-UHFFFAOYSA-N
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Description

5-methyl-3-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)-1,2-oxazole is a synthetic organic compound designed for research applications. This molecule is built around a 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold, a heterocyclic structure known for its significant role in medicinal chemistry . The core thienopyridine structure is a privileged scaffold in drug discovery, with derivatives like the antiplatelet agent Prasugrel demonstrating the pharmacological relevance of this ring system . This specific compound features a 5-methyl-1,2-oxazole (isoxazole) group linked to an azetidine ring via a carbonyl linker, creating a complex multi-cyclic architecture. The azetidine ring, a four-membered nitrogen heterocycle, is increasingly valued in modern drug design for its contribution to molecular geometry and metabolic stability. This unique combination of a tetrahydrothienopyridine, azetidine, and isoxazole rings makes it a valuable chemical tool for researchers exploring new chemical space in areas such as medicinal chemistry, heterocyclic compound synthesis, and as a potential intermediate for the development of novel bioactive molecules. This product is intended for research and development use only in a laboratory setting. It is not intended for use in humans, animals, or as a diagnostic agent. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-10-6-13(16-20-10)15(19)18-8-12(9-18)17-4-2-14-11(7-17)3-5-21-14/h3,5-6,12H,2,4,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUOHODZWUTZMGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CC(C2)N3CCC4=C(C3)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)-1,2-oxazole typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Thienopyridine Ring: This can be achieved through a cyclization reaction involving a suitable diene and a nitrile.

    Azetidine Ring Formation: The azetidine ring is introduced via a cyclization reaction, often using a base-catalyzed intramolecular cyclization.

    Attachment of the Isoxazole Group: The final step involves the coupling of the isoxazole moiety to the azetidine-thienopyridine intermediate, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)-1,2-oxazole: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the isoxazole ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-methyl-3-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)-1,2-oxazole: has several scientific research applications:

    Medicinal Chemistry: The compound is being investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and photonics.

    Biological Research: The compound can be used as a probe to study various biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 5-methyl-3-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)-1,2-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and thereby influencing various biological pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Thienopyridine Derivatives

Compound Core Structure Key Substituents Biological Activity Reference
Target Compound Thieno[3,2-c]pyridine + oxazole Methyl, azetidine-carbonyl Not reported (hypothetical) -
Prasugrel Thieno[3,2-c]pyridine Acetate, cyclopropyl Antiplatelet (ADP inhibitor)
Aladdin Scientific Compound Thieno[3,2-c]pyridine Boc, carboxylic acid Synthetic intermediate
Compound Thieno[2,3-d]pyrimidine Oxadiazole, phenyl Antimicrobial

Table 2: Physicochemical Properties of Heterocyclic Analogs

Compound Molecular Weight (g/mol) Melting Point (°C) logP (Predicted)
Target Compound ~350–400 >150 (estimated) 2.1–3.0
Prasugrel 409.45 120–125 3.8
Aladdin Scientific Compound 283.34 Not reported 1.5
Compound (A22) 491.00 132–134 3.5

Research Implications and Limitations

The comparisons highlight the target compound’s unique azetidine-oxazole-thienopyridine architecture, which may offer advantages in target selectivity or pharmacokinetics. However, the absence of direct bioactivity data necessitates further experimental validation. Synthetic routes from and (multi-component reactions) could be adapted for its preparation .

Biological Activity

The compound 5-methyl-3-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)-1,2-oxazole is a complex heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H16N4O2S
  • Molecular Weight : 320.38 g/mol
  • Structural Features :
    • The compound contains a thieno[3,2-c]pyridine moiety which is known for various biological activities.
    • The oxazole ring contributes to the compound's stability and reactivity.

Anticancer Activity

Research indicates that compounds containing thieno[3,2-c]pyridine derivatives exhibit significant anticancer properties. For instance, a study demonstrated that similar thieno-pyridine derivatives showed cytotoxic effects against various cancer cell lines. The mechanism often involves DNA intercalation , leading to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Properties

The presence of the azetidine and oxazole rings in the compound suggests potential antimicrobial activity. Similar compounds have been reported to inhibit bacterial growth and biofilm formation. For example, studies on related structures have shown effective inhibition against Gram-positive and Gram-negative bacteria through membrane disruption mechanisms .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Thieno[3,2-c]pyridine derivatives have been studied for their ability to inhibit enzymes such as xanthine oxidase, which is crucial in uric acid metabolism. This inhibition can be beneficial in treating conditions like gout and hyperuricemia .

Case Studies

  • Anticancer Study :
    • A derivative of thieno[3,2-c]pyridine was tested against pancreatic cancer cell lines (BxPC-3 and Panc-1), showing IC50 values of 0.051 µM and 0.066 µM respectively. These results indicate a strong potential for further development as an anticancer agent .
  • Antimicrobial Evaluation :
    • In vitro studies on related compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL. These findings suggest that modifications in the structure could enhance efficacy against resistant strains .

Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerDNA intercalation
AntimicrobialMembrane disruption
Enzyme inhibitionInhibition of xanthine oxidase

Future Directions

Further research is warranted to fully elucidate the biological mechanisms of this compound. Investigating structure-activity relationships (SAR) will be essential in optimizing its pharmacological properties.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
1POCl₃, reflux, 6h65–75
2Benzyl chloride, K₂CO₃, DMF70–80
3NaOH, H₂O, RT85–90

Basic: What techniques are recommended for structural characterization of this compound?

Answer:
Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups on oxazole, azetidine ring conformation) .
  • X-ray Crystallography : Resolve stereochemistry of the fused thieno-pyridine system .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .

Basic: How is the antimicrobial activity of this compound assessed in preliminary screenings?

Answer:
Standard protocols include:

  • Microdilution Assays : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Zone of Inhibition Tests : Agar diffusion assays to compare efficacy against control antibiotics .

Q. Table 2: Representative MIC Values

StrainMIC (µg/mL)Reference
S. aureus8–16
E. coli32–64

Advanced: How can synthetic yields be optimized for the azetidine-carbonyl intermediate?

Answer:
Key factors include:

  • Catalyst Selection : Use of K₂CO₃ or Cs₂CO₃ in DMF improves alkylation efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates .
  • Temperature Control : Reflux (80–100°C) balances yield and decomposition risks .

Q. Table 3: Solvent Optimization Data

SolventYield (%)Purity (%)Reference
DMF7895
DMSO7290

Advanced: What structural modifications enhance biological activity in SAR studies?

Answer:
SAR trends from analogs suggest:

  • Azetidine Substitution : Bulky groups (e.g., aryl-oxadiazoles) improve antimicrobial potency .
  • Oxazole Methyl Group : Retaining the 5-methyl group is critical for target binding .

Q. Table 4: Substituent Impact on MIC

Substituent (R)MIC S. aureus (µg/mL)Reference
Benzyl8
4-Chlorophenyl4

Advanced: How should researchers address contradictions in biological activity data?

Answer:
Common resolutions include:

  • Assay Variability : Standardize inoculum size (CFU/mL) and growth media .
  • Structural Degradation : Test compound stability under assay conditions (e.g., pH 7.4 buffer) .
  • Synergistic Effects : Evaluate combinations with β-lactam antibiotics to rule out adjuvant effects .

Advanced: What computational tools are suitable for predicting target interactions?

Answer:

  • Molecular Docking : Use Discovery Studio or AutoDock to model binding to bacterial enzymes (e.g., dihydrofolate reductase) .
  • MD Simulations : GROMACS for assessing complex stability over 100-ns trajectories .

Advanced: How does pH influence the compound’s stability during storage?

Answer:

  • Acidic Conditions (pH < 5) : Rapid degradation of the azetidine-carbonyl bond .
  • Neutral/Basic Conditions (pH 7–9) : Stable for >30 days at 4°C .

Methodological Note : Use HPLC with UV detection (λ = 254 nm) to monitor degradation products .

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